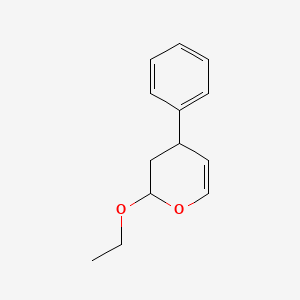

2-Ethoxy-4-phenyl-3,4-dihydro-2h-pyran

Description

Data Table: Key Properties of this compound

Illustrations

-

Interactive 3D models are available on PubChem, showing the half-chair conformation of the dihydropyran ring and the spatial orientation of the ethoxy and phenyl groups.

Properties

CAS No. |

71796-68-4 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-ethoxy-4-phenyl-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C13H16O2/c1-2-14-13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3 |

InChI Key |

LGIHSBPLJHHAJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(C=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyran exhibits antimicrobial effects against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of crucial metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The presence of the ethoxy and phenyl groups plays a critical role in enhancing its cytotoxic effects against specific cancer cell lines .

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules:

- Heterocyclic Compounds : This compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Production : Its reactivity allows it to be used in creating polymers and other materials with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results demonstrated significant inhibition zones compared to control samples, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The compound showed promising results in inducing apoptosis through caspase pathway activation, suggesting its potential as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Substituent Effects on Thermal Stability

Thermal decomposition studies reveal that substituents significantly affect activation energy ($E_a$) and decomposition temperature ranges. Data from computational analyses are summarized below:

| Compound | Substituents | Temperature Range (°C) | $E_a$ (kJ·mol⁻¹) |

|---|---|---|---|

| 3,4-Dihydro-2H-pyran | None | 316–389 | 219.4 |

| 6-Methyl-3,4-dihydro-2H-pyran | 6-Methyl | 330–370 | 214.2 |

| 2-Methoxy-3,4-dihydro-2H-pyran | 2-Methoxy | 296–353 | 203.1 |

| 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyran | 2-Ethoxy, 4-Phenyl | 288–355 | 202.1 |

| 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | 2-Methoxy, 4-Methyl | 287–345 | 196.0–201.5 |

The ethoxy group in this compound lowers $E_a$ compared to unsubstituted and methyl-substituted analogs, suggesting enhanced stabilization via electron-donating effects. However, steric hindrance from the phenyl group may slightly offset this stabilization compared to smaller substituents like methyl .

Reactivity in Acid-Catalyzed Reactions

The reactivity of dihydropyrans under acidic conditions varies with substituents. For example:

- 2,4-Diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran reacts with aromatics in trifluoroacetic acid to yield 4-aryl-2-ethoxy derivatives selectively. In contrast, reactions in acetonitrile with p-toluenesulfonic acid produce mixtures of 4H-pyrans and trifluorohexadienones .

- This compound is expected to exhibit distinct regioselectivity due to the phenyl group’s steric bulk, which may hinder certain cycloaddition or nucleophilic substitution pathways compared to smaller analogs.

Key Research Findings

Thermal Stability : The ethoxy group reduces $E_a$ by ~17 kJ·mol⁻¹ compared to unsubstituted dihydropyrans, while phenyl substitution introduces steric effects that moderate this stabilization .

Reactivity Trends : Electron-donating substituents (e.g., ethoxy) enhance electrophilic aromatic substitution rates, whereas bulky groups (e.g., phenyl) favor regioselective transformations .

Synthetic Flexibility : Catalytic methods enable stereochemical control, as demonstrated in the synthesis of compounds 72 and 73, which differ in substituent placement and stereochemistry .

Preparation Methods

Acid-Catalyzed Cyclization of Diols or Epoxides

Early synthetic routes employed acid-catalyzed cyclization of diol or epoxide precursors. For example, treatment of 4-phenyl-3,4-dihydro-2H-pyran-2-ol with ethanol under acidic conditions (e.g., H₂SO₄) facilitates etherification and simultaneous ring closure. However, this method often suffers from low regioselectivity and side reactions, such as polymerization of intermediates.

Base-Mediated Ring-Closing Metathesis

Base-mediated approaches, though less common, utilize alkoxide intermediates to initiate cyclization. For instance, potassium tert-butoxide promotes deprotonation of γ,δ-unsaturated ethers, enabling nucleophilic attack at the β-position to form the pyran ring. While effective for simple derivatives, this method struggles with sterically hindered substrates like 4-phenyl analogs.

Hetero Diels-Alder Reactions as a Key Synthetic Tool

The hetero Diels-Alder (HDA) reaction has emerged as the most efficient and stereoselective method for synthesizing this compound. This [4+2] cycloaddition between a diene and a heterodienophile offers precise control over regiochemistry and stereochemistry.

Reaction Components and Mechanism

The HDA reaction involves:

-

Heterodienophile : Methyl (E)-2-oxo-4-phenyl-3-butenoate, which acts as an electron-deficient 1-oxa-1,3-diene.

-

Dienophile : Ethyl vinyl ether, serving as an electron-rich partner.

-

Catalyst : Lanthanide complexes (e.g., Eu(fod)₃, Yb(fod)₃) that polarize the dienophile, enhancing reactivity.

The reaction proceeds via a concerted asynchronous mechanism, where the lanthanide catalyst coordinates to the carbonyl oxygen of the heterodienophile, lowering the LUMO energy and accelerating cycloaddition.

Catalytic Systems and Reaction Optimization

Lanthanide catalysts significantly improve reaction efficiency and selectivity. Table 1 compares the performance of Eu(fod)₃ and Yb(fod)₃ under varying conditions:

Table 1 : Catalytic HDA Reactions of Methyl (E)-2-oxo-4-phenyl-3-butenoate with Ethyl Vinyl Ether

| Catalyst | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio |

|---|---|---|---|---|

| Eu(fod)₃ | 25 | 12 | 71 | 97:3 |

| Eu(fod)₃ | -45 | 40 | 73 | 99:1 |

| Yb(fod)₃ | 25 | 9 | 78 | 98:2 |

| Yb(OTf)₃ | 25 | 24 | 65 | 95:5 |

Key findings:

-

Temperature Dependence : Lower temperatures (-45°C) enhance endo-selectivity (>99:1) but require longer reaction times.

-

Catalyst Choice : Yb(fod)₃ achieves higher yields (78%) at room temperature compared to Eu(fod)₃ (71%).

Stereochemical Control and Substrate Effects

The stereochemical outcome of the HDA reaction is influenced by the geometry of the vinyl ether and substituents on the heterodienophile.

Stereospecificity with Z/E-Vinyl Ethers

Using Z- or E-vinyl ethers dictates the configuration at the 3-position of the pyran ring:

-

Z-Vinyl Ethers : Yield cis-3,4-dihydro-2H-pyrans with >98% diastereomeric excess (de).

-

E-Vinyl Ethers : Produce trans-isomers but with lower selectivity due to steric clashes.

Table 2 : Stereochemical Outcomes with Z/E-Vinyl Ethers

| Vinyl Ether | Product Configuration | Yield (%) | de (%) |

|---|---|---|---|

| Z-2b | cis-3,4 | 73 | 98 |

| E-2b | trans-3,4 | 68 | 85 |

Substituent Effects on the Heterodienophile

Electron-donating groups (e.g., methoxy) at the 4-position of the heterodienophile reduce reaction rates due to decreased electrophilicity. For example, methyl 2-oxo-4-methoxy-3-butenoate reacts 50% slower than its phenyl-substituted counterpart.

Alternative Methods and Comparative Analysis

Thermal Cycloadditions Without Catalysts

Thermal HDA reactions (80–100°C) in nonpolar solvents (e.g., toluene) proceed without catalysts but require stoichiometric reagents and exhibit poor stereocontrol (endo:exo ≈ 3:1).

Enzymatic Approaches

Lipase-catalyzed dynamic kinetic resolutions have been explored to access enantiopure dihydropyrans. However, these methods remain experimental, with yields <30% and limited substrate scope.

Industrial-Scale Production Considerations

For large-scale synthesis, Yb(fod)₃-catalyzed HDA at 25°C offers the best balance of yield (78%), selectivity (98% de), and reaction time (9 h). Solvent recovery and catalyst recycling are critical for cost-effectiveness, though lanthanide leaching remains a challenge.

Q & A

Q. What are the critical safety precautions and handling protocols for 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyran in laboratory settings?

Methodological Answer:

- Hazards : The compound may exhibit acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) under OSHA HCS standards .

- Handling : Use fume hoods to avoid inhalation, wear nitrile gloves, and use chemical-resistant aprons. Avoid dust formation during weighing or transfer .

- Storage : Store in a cool, ventilated area away from oxidizers and strong acids/bases. Use inert gas purging for moisture-sensitive reactions .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- General Procedure : A modified approach involves esterification or etherification of dihydropyran precursors. For example, coupling 2-hydroxymethyl-3,4-dihydro-2H-pyran with carboxylic acids using dicyclohexylcarbodiimide (DCC) and DMAP in dichloromethane yields substituted derivatives .

- Key Steps :

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Q. What are the key physicochemical parameters relevant to experimental design?

Methodological Answer:

Advanced Research Questions

Q. How does Brønsted acid catalysis influence the functionalization of this compound?

Methodological Answer:

- α-Alkenylation : Use triflic acid (TfOH) or p-TsOH to promote selective alkenylation at the α-position. For example, react with styrenes or acrylates to form C–C bonds, yielding 2-alkenyl derivatives .

- Mechanistic Insight : Acid-mediated ring-opening generates oxocarbenium intermediates, enabling nucleophilic attack by alkenes .

- Optimization : Vary acid concentration (0.1–1.0 equiv) and temperature (0–40°C) to balance yield (60–85%) and selectivity .

Q. What are the degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Hydrolysis : At pH < 12.5, the pyran ring undergoes acid-catalyzed hydrolysis to form carboxamide derivatives. At pH > 12.5, base-mediated cleavage produces pentanoic acid analogs .

- Kinetic Analysis : Use pseudo-first-order rate constants (k) to model degradation. For example, k increases 10-fold when pH shifts from 7 to 12 .

- Mitigation : Stabilize solutions with buffering agents (e.g., phosphate buffer at pH 6–8) .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer:

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to map transition states for ring-opening reactions. Predict activation energies (±5 kcal/mol accuracy) .

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF, THF), which stabilize oxocarbenium intermediates .

Q. How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

- Case Analysis : Compare DCC-mediated esterification (85% yield ) vs. enzymatic catalysis (50–60% yield ).

- Root Causes :

- Impurity of starting materials (e.g., 2-hydroxymethyl dihydropyran purity <90% reduces yield).

- Competing side reactions (e.g., dimerization under acidic conditions).

- Resolution : Pre-purify reactants via recrystallization and monitor reactions with in-situ IR for intermediate detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.